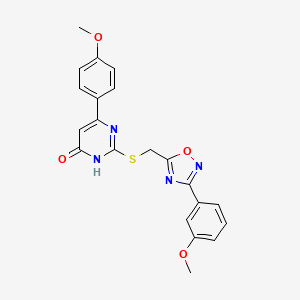

![molecular formula C15H11N5OS2 B2587761 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034305-70-7](/img/structure/B2587761.png)

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a 1,2,3-triazole ring, and a benzo[d]thiazole ring .

Synthesis Analysis

The synthesis of thiophene derivatives, which are part of the compound , has been a subject of interest for many scientists due to their potential biological activities . Typical synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

Thiophene derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of quorum sensing inhibitors, which are compounds that inhibit bacterial cell-cell communication .Applications De Recherche Scientifique

Fungicidal Applications

The thiophene and triazole components of the compound have been shown to possess fungicidal properties. Derivatives of these structures have been synthesized and tested against various fungal pathogens, demonstrating significant efficacy. For instance, certain nicotinamide derivatives containing the thiophene moiety have exhibited excellent fungicidal activities .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The benzothiazole component of the compound could potentially be optimized to develop new antimicrobial agents. Research has indicated that thiazole derivatives can be effective against a range of bacterial strains .

Anti-inflammatory and Analgesic Properties

Compounds featuring a thiazole ring have been reported to show analgesic and anti-inflammatory activities. This suggests that the compound could be explored for its potential use in treating pain and inflammation .

Antitumor and Cytotoxic Drug Development

The structural complexity of the compound provides a scaffold for the development of antitumor and cytotoxic drugs. Thiazole derivatives, in particular, have been associated with antitumor activities, making them candidates for cancer drug discovery .

Neuroprotective Agents

Given the presence of thiazole, which is found in Vitamin B1 (thiamine), there is a possibility that the compound could exhibit neuroprotective effects. Thiamine plays a crucial role in the normal functioning of the nervous system, and its derivatives could be explored for neuroprotection .

Antiviral Research

The triazole moiety is a common feature in several antiviral drugs. The compound’s triazole component could be leveraged to synthesize new antiviral agents, particularly against RNA viruses .

Agricultural Chemicals

The fungicidal and antimicrobial properties of the compound make it a potential candidate for the development of agricultural chemicals. These could be used to protect crops from fungal and bacterial diseases, thereby improving crop yield and quality .

Orientations Futures

Thiophene derivatives, such as the one , continue to be a topic of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their potential applications in various fields .

Mécanisme D'action

Target of Action

Compounds containing a thiophene ring, such as “N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide”, have been found to exhibit a wide range of therapeutic properties . They are known to interact with various biological targets, including enzymes, receptors, and DNA .

Mode of Action

Many thiophene derivatives are known to inhibit enzymes or modulate receptor activity, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of pathways, including those involved in inflammation, microbial growth, and cancer .

Pharmacokinetics

Many thiophene derivatives are known to have good bioavailability and are able to cross biological membranes .

Result of Action

Thiophene derivatives are known to have a variety of effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Action Environment

Many factors can influence the action of a compound, including ph, temperature, and the presence of other molecules .

Propriétés

IUPAC Name |

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5OS2/c21-15(10-3-4-12-13(6-10)23-9-17-12)16-7-11-8-20(19-18-11)14-2-1-5-22-14/h1-6,8-9H,7H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSLNRXRDJIBFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

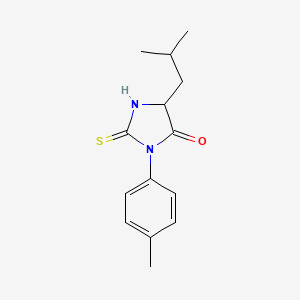

![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2587679.png)

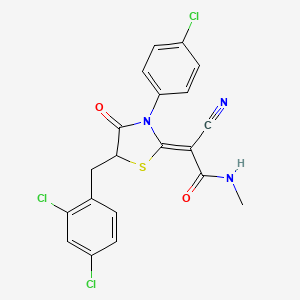

![1,3,7-trimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587681.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2587686.png)

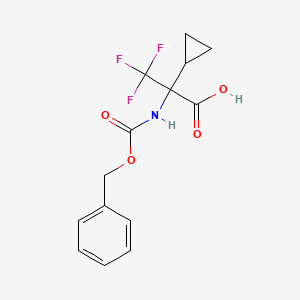

![Ethyl 4-oxo-5-(pentanoylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2587687.png)

![2-[(2,3-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2587690.png)

![5-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2587691.png)

![[2-Oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2587694.png)

methanone](/img/structure/B2587696.png)

![Methyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2587700.png)